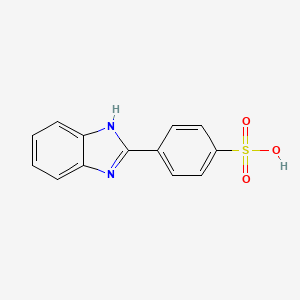

4-(1h-Benzimidazol-2-yl)benzenesulfonic acid

Übersicht

Beschreibung

4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is a compound that features a benzimidazole ring fused to a benzene ring with a sulfonic acid group attached. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The sulfonic acid group enhances the solubility of the compound in water, making it useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid typically involves the condensation of o-phenylenediamine with a suitable sulfonic acid derivative. One common method includes the reaction of o-phenylenediamine with 4-sulfobenzoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of polyphosphoric acid as a dehydrating agent can enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions.

Major Products:

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of benzimidazole amines.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 4-(1H-benzimidazol-2-yl)benzenesulfonic acid typically involves the reaction of benzimidazole derivatives with sulfonic acid groups. The structural characteristics of this compound allow for various modifications, enhancing its biological activity. For instance, the introduction of different substituents on the benzimidazole ring can lead to improved efficacy against specific cancer cell lines.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines. For example, studies have shown that compounds derived from this structure can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Specific derivatives have shown IC50 values comparable to established chemotherapeutic agents like podophyllotoxin .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | SW707 (Colorectal) | 5.0 | |

| Compound B | A549 (Lung) | 4.5 | |

| Compound C | T47D (Breast) | 6.0 |

Antioxidant Activity

In addition to its anticancer properties, this compound has been recognized for its antioxidant capabilities. Studies indicate that certain derivatives can scavenge free radicals effectively, which may contribute to their overall therapeutic potential . The radical scavenging activity has been assessed using various assays, demonstrating significant protective effects against oxidative stress in cellular models.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a specific derivative of this compound on human cervical carcinoma cells (HeLa). The results indicated that the compound induced apoptosis and cell cycle arrest at the S-phase, suggesting a mechanism for its anticancer activity. The study highlighted the potential for developing new therapeutic agents based on this compound structure .

Case Study 2: Antioxidant Properties

Another research project focused on the antioxidant properties of derivatives synthesized from this compound. The compounds were tested against DPPH and ABTS radicals, showing promising results in reducing oxidative damage in cellular models. This study underscores the dual functionality of these compounds as both anticancer and antioxidant agents .

Wirkmechanismus

The mechanism of action of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules . The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

4-(1H-Benzimidazol-2-yl)aniline: Similar structure but with an amine group instead of a sulfonic acid group.

4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains an aldehyde group instead of a sulfonic acid group.

4-(1H-Benzimidazol-2-yl)benzoic acid: Features a carboxylic acid group instead of a sulfonic acid group.

Uniqueness: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly useful in applications where water solubility is essential, such as in biological assays and industrial processes.

Biologische Aktivität

4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its potential applications in pharmacology.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a benzenesulfonic acid group, which contributes to its solubility and biological activity. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves interactions with various molecular targets:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens by disrupting their cellular processes.

- Anticancer Properties : In vitro studies have demonstrated that the compound possesses cytotoxic effects against several human cancer cell lines, including SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast). The antiproliferative effects were found to be stronger than those of cisplatin, a commonly used chemotherapeutic agent .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : A study reported that the compound showed promising cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluation : In vitro tests revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity. Notably, compounds synthesized from this compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been conducted to understand the relationship between the chemical structure of benzimidazole derivatives and their biological activity. These models indicated that certain topological parameters significantly influence antimicrobial efficacy .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| SW707 | 12.5 | Cisplatin | 15 |

| HCV29T | 10.0 | Cisplatin | 14 |

| A549 | 8.0 | Cisplatin | 13 |

| T47D | 9.5 | Cisplatin | 12 |

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-[1-(4-Nitrobenzoyl)-1H-benzimidazol-2-yl] | E. coli | 32 µg/mL |

| 4-(1-octadec-9-enoyl-1H-benzimidazol-2-yl) | Staphylococcus aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOWPNNXNAKMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295597 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50343-57-2 | |

| Record name | NSC103147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.